Methyl hesperidin

Descripción general

Descripción

La metil hesperidina es un compuesto flavonoides derivado de la hesperidina, que se encuentra en altas concentraciones en frutas cítricas como naranjas, limones y pomelos . Es conocida por sus diversas actividades biológicas, incluyendo propiedades antioxidantes, antiinflamatorias y anticancerígenas . La metil hesperidina es una sustancia cristalina de color amarillo a naranja con un aroma agradable .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La metil hesperidina se sintetiza a partir de la hesperidina mediante un proceso de metilación. El método tradicional consiste en disolver la hesperidina en una solución de hidróxido de sodio y luego agregar sulfato de dimetilo como agente metilante . Esta reacción generalmente produce alrededor del 70% de metil hesperidina .

Métodos de producción industrial: En entornos industriales, la extracción de hesperidina de cáscaras de cítricos se optimiza para lograr altos rendimientos. El proceso implica el uso de metanol para la extracción y la cristalización en agua con la adición de diclorometano . Este método es eficiente y reduce el volumen de solventes necesarios .

Análisis De Reacciones Químicas

Tipos de reacciones: La metil hesperidina experimenta diversas reacciones químicas, incluyendo:

Oxidación: Puede oxidarse para formar diferentes derivados con actividades biológicas mejoradas.

Sustitución: La metil hesperidina puede sufrir reacciones de sustitución para formar nuevos compuestos con posibles beneficios terapéuticos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Se pueden emplear varios agentes halogenantes para reacciones de sustitución.

Productos principales formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados metilados e hidroxilados de la hesperidina, que exhiben diferentes actividades biológicas .

Aplicaciones Científicas De Investigación

1.1. Excipient in Drug Formulations

Methyl hesperidin has been successfully utilized as an excipient in the formulation of amorphous solid dispersions (ASD). A study demonstrated that a novel ASD combining poorly water-soluble nobiletin with highly water-soluble this compound significantly enhanced the solubility and bioavailability of nobiletin. The formulation showed a 400-fold increase in dissolution concentration compared to crystalline nobiletin, indicating this compound's effectiveness as a solubilizing agent in pharmaceutical applications .

1.2. Safety and Toxicity Studies

This compound has undergone extensive safety evaluations, including subchronic toxicity studies in mice. In these studies, no significant adverse effects were observed even at high dietary levels (up to 5%). Parameters such as body weight, food consumption, and organ weights remained stable, suggesting a favorable safety profile for prolonged use .

2.1. Anti-inflammatory and Antioxidant Effects

Research indicates that this compound exhibits potent anti-inflammatory and antioxidant properties. It has been shown to modulate key inflammatory pathways, including the inhibition of nuclear factor kappa B (NF-κB), which is crucial in the inflammatory response. In models of renal dysfunction and inflammation, this compound demonstrated the ability to reduce pro-inflammatory cytokines and oxidative stress markers .

2.2. Neuroprotective Properties

This compound has been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases. Studies have shown that it can prevent cognitive deficits and biochemical anomalies associated with conditions like Alzheimer's disease. The compound's ability to enhance antioxidant defenses and modulate apoptotic pathways contributes to its neuroprotective potential .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound against various pathogens. For instance, it has shown effectiveness against Leishmania species, indicating potential applications in treating parasitic infections . The compound's mechanism involves disrupting cellular functions in parasites, leading to reduced viability.

Summary of Research Findings

The following table summarizes key findings from recent studies on this compound:

Mecanismo De Acción

La metil hesperidina ejerce sus efectos a través de varios objetivos moleculares y vías:

Actividad antioxidante: Elimina los radicales libres y quelata los iones metálicos, previniendo el daño oxidativo.

Actividad antiinflamatoria: La metil hesperidina inhibe la actividad de enzimas como la ciclooxigenasa-2 (COX-2) y la sintasa inducible de óxido nítrico (iNOS), reduciendo la inflamación.

Actividad anticancerígena: Induce la apoptosis en las células cancerosas mediante la modulación de vías de señalización como la vía ERK/Nrf2.

Comparación Con Compuestos Similares

La metil hesperidina se compara con otros compuestos flavonoides similares:

Hesperidina: El compuesto madre, la hesperidina, tiene actividades biológicas similares pero una biodisponibilidad más baja.

Diosmina: Otro flavonoide con propiedades terapéuticas similares pero diferente farmacocinética.

Rutina: Un flavonoide con propiedades antioxidantes comparables pero diferente estructura molecular.

Unicidad: La metil hesperidina es única debido a su mayor biodisponibilidad y estabilidad en comparación con la hesperidina . Su estructura metilada permite una mejor absorción y utilización en el cuerpo .

Compuestos similares:

- Hesperidina

- Diosmina

- Rutina

La metil hesperidina destaca por su perfil farmacocinético mejorado y sus diversas actividades biológicas, lo que la convierte en un compuesto valioso en diversos campos de la investigación y la industria.

Actividad Biológica

Methyl hesperidin, a methylated derivative of hesperidin, is a flavonoid primarily derived from citrus fruits. Its biological activities have garnered significant attention in recent years due to its potential therapeutic applications in various health conditions. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is characterized by enhanced solubility and bioavailability compared to its parent compound, hesperidin. This modification allows for improved therapeutic efficacy in various biological systems. The compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.

Biological Activities

The following table summarizes key biological activities of this compound based on recent research findings:

- Antioxidant Activity : this compound exhibits potent antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This activity helps mitigate oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

- Anti-inflammatory Effects : The compound modulates inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines such as TNF-α and IL-6. It also activates nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of antioxidant proteins .

- Neuroprotective Properties : this compound has been shown to prevent neurodegeneration in animal models by reducing oxidative stress and apoptosis in neuronal cells. Its ability to cross the blood-brain barrier enhances its potential as a neuroprotective agent .

- Anticancer Potential : Studies indicate that this compound can induce apoptosis in various cancer cell lines through the modulation of signaling pathways involved in cell survival and growth .

Case Study 1: this compound in Lung Inflammation

A study investigated the effects of this compound on lung inflammation induced by ovalbumin (OVA) in mice. Treatment with this compound significantly reduced airway hyperresponsiveness and improved lung function parameters compared to control groups. Histological analyses revealed decreased inflammatory cell infiltration and reduced expression of inflammatory cytokines .

Case Study 2: Neuroprotective Effects in Alzheimer's Model

In a rat model simulating Alzheimer's disease, administration of this compound at a dosage of 100 mg/kg resulted in significant improvements in cognitive performance on maze tests. Biochemical assays indicated a reduction in oxidative stress markers and an increase in neuroprotective factors, suggesting its potential use as a therapeutic agent for neurodegenerative diseases .

Case Study 3: Anticancer Activity

Research exploring the anticancer properties of this compound demonstrated its effectiveness against non-small cell lung cancer cells. The compound was found to inhibit cell proliferation and induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Propiedades

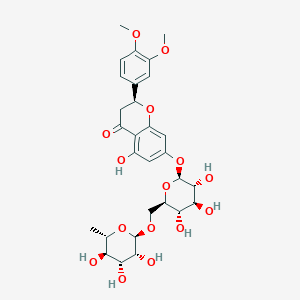

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-hydroxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O15/c1-11-22(32)24(34)26(36)28(41-11)40-10-20-23(33)25(35)27(37)29(44-20)42-13-7-14(30)21-15(31)9-17(43-19(21)8-13)12-4-5-16(38-2)18(6-12)39-3/h4-8,11,17,20,22-30,32-37H,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUMSHIGGVOJLBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)OC)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00860085 | |

| Record name | 2-(3,4-Dimethoxyphenyl)-5-hydroxy-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11013-97-1 | |

| Record name | 4H-1-Benzopyran-4-one, 7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-, monomethyl ether, (2S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.